molecular formula C12H19Cl2N3O B1389728 1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride CAS No. 1185302-75-3

1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride

Cat. No.: B1389728
CAS No.: 1185302-75-3
M. Wt: 292.2 g/mol
InChI Key: HUJOYCIAGZRMOB-UHFFFAOYSA-N
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Description

1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride is a synthetic organic compound. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry due to its potential therapeutic properties and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Amination: The amino group can be introduced through nucleophilic substitution reactions.

    Hydroxylation: The ethanol moiety can be introduced by reduction of the corresponding ketone or aldehyde.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Condensation: The benzimidazole core can undergo condensation reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride
  • 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride
  • 1-(5-Amino-1-butyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride

Uniqueness

1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other alkyl groups, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

1-(5-amino-1-propylbenzimidazol-2-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8(2)16;;/h4-5,7-8,16H,3,6,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJOYCIAGZRMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)N)N=C1C(C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride
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1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride

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